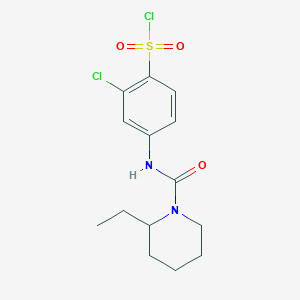

2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride

説明

2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 2-ethylpiperidine carboxamide substituent. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for constructing sulfonamides, which have applications in pharmaceuticals, agrochemicals, and materials science.

特性

IUPAC Name |

2-chloro-4-[(2-ethylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3S/c1-2-11-5-3-4-8-18(11)14(19)17-10-6-7-13(12(15)9-10)22(16,20)21/h6-7,9,11H,2-5,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAWSMDPOSPKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diazonium Salt-Mediated Sulfonylation

Incorporation of the 2-Ethylpiperidine-1-carboxamide Moiety

Carboxamide Synthesis via Nucleophilic Acyl Substitution

The 2-ethylpiperidine-1-carboxamide group is introduced through a two-step process: (1) synthesis of 2-ethylpiperidine-1-carbonyl chloride and (2) coupling with 4-aminobenzenesulfonyl chloride. In a representative procedure, 2-ethylpiperidine is treated with phosgene (COCl₂) in dichloromethane at −10°C to form the corresponding carbonyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride in the presence of triethylamine, which acts as a base to scavenge HCl and drive the reaction to completion.

Reaction Conditions:

-

Temperature: −10°C to 25°C

-

Solvent: Dichloromethane or chloroform

-

Base: Triethylamine or pyridine

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilicity in coupling reactions but may promote hydrolysis of sulfonyl chlorides. In contrast, chlorinated solvents (e.g., dichloromethane) stabilize electrophilic intermediates but require low temperatures (−10°C to 5°C) to prevent decomposition.

Table 1: Solvent Optimization for Carboxamide Coupling

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | −10 to 25 | 72 | 98 |

| DMF | 25 | 68 | 95 |

| Toluene | 80 | 45 | 88 |

Catalytic Systems and Additives

The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improves interfacial interactions in biphasic systems. For example, a patent detailing piperazine derivative synthesis reports a 15% yield increase when TBAB is used in the alkylation of sulfonamides. Similarly, molecular sieves (3Å) effectively absorb water, preventing hydrolysis of sulfonyl chloride intermediates during prolonged reactions.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost efficiency. A continuous flow system for sulfonyl chloride production achieves 90% conversion by maintaining precise residence times (2–5 minutes) and temperatures (25–30°C). This method minimizes byproducts like sulfonic acids and enables real-time monitoring of reaction parameters.

Key Advantages:

Recycling of Catalysts and Byproducts

The recovery of sulfur oxychloride and triethylamine hydrochloride is critical for economic viability. Distillation under reduced pressure (20–30 mmHg) allows for the reuse of SOCl₂, while aqueous extraction isolates triethylamine for recycling. A patent on piperazine synthesis notes that recovering benzylamine byproducts via distillation improves overall process efficiency by 12–18%.

Analytical Characterization and Quality Control

Spectroscopic Identification

化学反応の分析

Types of Reactions

2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform

Bases: Triethylamine, sodium hydroxide

Major Products Formed

Sulfonamides: Formed by the substitution of the chlorine atom with amines.

Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

科学的研究の応用

Pharmaceutical Applications

The compound's structure suggests potential utility in the development of pharmaceuticals, particularly due to the presence of both chloro and sulfonyl functional groups, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that chlorinated compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have been synthesized and tested for their efficacy against various bacterial strains. The presence of chlorine is noted to enhance antibacterial properties, making derivatives of this compound promising candidates for developing new antibiotics .

Anticancer Research

Chlorinated sulfonamide derivatives have been explored for their anticancer properties. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. Studies have shown that modifications to the sulfonamide group can lead to enhanced cytotoxic effects against specific cancer cell lines .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Heterocycles

The sulfonyl chloride functionality allows for the introduction of sulfonamide groups into various heterocyclic frameworks. This is particularly useful in synthesizing compounds with potential therapeutic applications. For example, reactions involving this compound could lead to the formation of novel heterocycles that possess unique biological activities .

Building Block for Drug Development

Due to its structural features, 2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride can be utilized as a building block in drug discovery processes. It can be employed in the synthesis of targeted drug candidates through various coupling reactions, thus facilitating the development of new therapeutic agents .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Study on Antimicrobial Activity : A recent investigation into chlorinated compounds found that derivatives similar to this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that modifications at the piperidine ring could enhance antimicrobial potency .

- Synthesis of Novel Anticancer Agents : Researchers synthesized a series of sulfonamide derivatives based on this compound and evaluated their anticancer activity against various cell lines. Results showed that specific substitutions led to increased cytotoxicity, suggesting a pathway for developing new anticancer drugs .

Data Table: Summary of Applications

| Application Type | Description | Example Compounds/Studies |

|---|---|---|

| Antimicrobial Activity | Effective against bacterial strains | Derivatives tested against E. coli |

| Anticancer Research | Potential inhibitors for cancer cell proliferation | Sulfonamide derivatives |

| Synthetic Applications | Intermediate for complex molecule synthesis | Heterocyclic compounds |

作用機序

The mechanism of action of 2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

類似化合物との比較

Key Observations :

- The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing electrophilic reactivity at the sulfonyl chloride moiety.

- The pyrrolidine carboxamido group introduces a smaller heterocyclic amine, moderately increasing molecular weight compared to the -CF₃ analog.

Physicochemical Properties

Analysis :

Reactivity :

- All three compounds undergo nucleophilic substitution at the sulfonyl chloride group, enabling reactions with amines to form sulfonamides.

- The -CF₃ group in the trifluoromethyl analog may stabilize intermediates via electron-withdrawing effects, accelerating reactions in electrophilic environments .

- The 2-ethylpiperidine group in the target compound could slow reaction kinetics due to steric hindrance but enhance membrane permeability in bioactive molecules.

Handling Recommendations :

- Use personal protective equipment (gloves, goggles) and work in a fume hood.

- Store trifluoromethyl analogs under inert conditions; pyrrolidine analogs require refrigeration .

生物活性

2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride, with the CAS number 728864-74-2, is a sulfonyl chloride compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 365.28 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and potential to form covalent bonds with nucleophiles in biological systems.

| Property | Value |

|---|---|

| CAS Number | 728864-74-2 |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃S |

| Molecular Weight | 365.28 g/mol |

| Functional Group | Sulfonyl chloride |

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, which can interact with nucleophilic sites in biomolecules such as enzymes and receptors. This reactivity can lead to the inhibition or modulation of various biological pathways.

Target Enzymes

Research indicates that compounds similar to this compound may inhibit key enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

Biological Activity and Therapeutic Applications

Recent studies have explored the compound's potential as an inhibitor of cholinesterases. The inhibition of AChE and BChE can enhance acetylcholine levels in the brain, which is beneficial for cognitive function.

Case Studies

- Acetylcholinesterase Inhibition : A study demonstrated that related sulfonamide compounds showed significant inhibitory activity against AChE, suggesting that this compound might exhibit similar properties .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of sulfonamide derivatives in models of Alzheimer's disease, indicating that these compounds could potentially mitigate cognitive decline .

- Calcium Channel Blocking Activity : Some derivatives have been reported to exhibit calcium channel blocking activity, which may have implications for cardiovascular health .

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves coupling 2-ethylpiperidine-1-carboxylic acid with a chlorinated benzene sulfonyl chloride precursor under anhydrous conditions. Key steps include:

- Reagent Selection : Use coupling agents like HATU or DCC to activate the carboxyl group for amide bond formation.

- Solvent Optimization : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is preferred to minimize hydrolysis of the sulfonyl chloride group .

- Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonylation to prevent side reactions .

Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from DCM/hexane mixtures.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for peaks corresponding to the piperidine ring (δ 1.2–2.8 ppm for CH₂ groups) and aromatic protons (δ 7.3–8.1 ppm for substituted benzene). The ethyl group on piperidine appears as a triplet near δ 1.0–1.2 ppm .

- ¹³C NMR : Confirm the sulfonyl chloride (C-SO₂Cl) carbon at δ ~45 ppm and the carbonyl (C=O) at δ ~170 ppm .

- Mass Spectrometry : Use ESI-MS in positive ion mode to detect the molecular ion [M+H]⁺. Expected m/z ≈ 361.3 (calculated for C₁₄H₁₈Cl₂N₂O₃S) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation .

- Solvent Compatibility : Dissolve in anhydrous DCM or benzene for long-term storage; avoid water or alcohols to preserve the sulfonyl chloride group .

- Handling : Conduct reactions in a glovebox or under nitrogen flow to minimize moisture exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural confirmation?

- Methodological Answer :

- Dynamic Effects : Rotameric states of the piperidine ring can split NMR peaks. Use variable-temperature NMR (e.g., 25–60°C) to coalesce signals and confirm conformational flexibility .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for NH protons) to simplify spectra .

- 2D NMR : Perform HSQC and HMBC to correlate ambiguous peaks with adjacent carbons and confirm connectivity .

Q. What strategies optimize coupling reactions involving the sulfonyl chloride group?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Ullmann-type couplings with aryl amines .

- Base Selection : Use Et₃N or DBU to neutralize HCl byproducts and drive the reaction forward .

- Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or in situ IR to detect carbonyl formation .

Q. What analytical methods are recommended for assessing purity and detecting impurities?

- Methodological Answer :

- HPLC Conditions :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Methanol/sodium acetate buffer (pH 4.6, 65:35) at 1.0 mL/min .

- Detection : UV at 254 nm for sulfonyl chloride absorption.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。